molecular formula C20H23FN2O4S B2926154 Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234890-14-2

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2926154
CAS No.: 1234890-14-2
M. Wt: 406.47
InChI Key: UZTUKPKUEATNRA-UHFFFAOYSA-N
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Description

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule designed for advanced chemical biology and antimicrobial research. Its structure integrates a piperidine core, a fluorinated phenylsulfonamide group, and a phenyl carbamate, making it a compelling candidate for investigating bacterial communication pathways, particularly quorum sensing (QS). QS is a key regulatory system used by bacteria to control virulence factor production and biofilm formation in response to population density . Inhibiting this pathway is a promising strategy for developing anti-virulence therapies, which can disarm pathogens without inducing the high selective pressure associated with traditional bactericidal antibiotics . The fluorinated sulfonamide moiety in its structure is recognized as a key fragment for interacting with bacterial virulence factors , while the piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals targeting the central nervous system and other therapeutic areas . This combination suggests potential for this compound to serve as a valuable chemical probe or a starting point for the development of novel quorum-sensing inhibitors (QSIs). Researchers can utilize this compound in in vitro assays to study its effects on QS-regulated behaviors in pathogens like Pseudomonas aeruginosa , such as biofilm formation and toxin production . Its properties may also be relevant for studying other metalloenzyme targets. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-15-13-17(21)7-8-19(15)28(25,26)22-14-16-9-11-23(12-10-16)20(24)27-18-5-3-2-4-6-18/h2-8,13,16,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUKPKUEATNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. One common synthetic route includes the following steps:

  • Formation of Piperidine Core: : Piperidine can be synthesized through the hydrogenation of pyridine.

  • Introduction of the Fluoro-2-Methylphenylsulfonamido Group: : This involves the reaction of piperidine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Amines, alcohols, and suitable solvents like dichloromethane.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in pharmacology, especially in the development of drugs targeting various diseases. Structural analogs of this compound have been explored for their biological properties, including antidiabetic and anticancer activities. It is an aryl sulfonamide derivative and is known for potential therapeutic effects, such as enzyme inhibition and receptor modulation.

Potential Applications

  • Drug Development The compound is relevant in drug development and medicinal chemistry.
  • Enzyme Inhibition and Receptor Modulation Aryl sulfonamide derivatives are known for their potential therapeutic effects, including enzyme inhibition and receptor modulation. Studies have shown that related compounds exhibit significant biological activity against targets such as carbonic anhydrases and other metabolic enzymes.
  • 治疗神经系统疾病 Certain piperidine derivatives are known for treating central nervous system disorders such as nervous bulimia, obsessive-compulsive disorders, alcohol addiction, anxiety, panic, pain, pre-menstrual syndrome, social phobia, migraine prophylaxis, and particularly, depression .

Mechanism of Action

The mechanism by which Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations in Piperidine Carboxylates

The target compound belongs to a broader class of piperidine carboxylates modified with aromatic and sulfonamide groups. Key structural analogs include:

Compound Name Substituents Key Differences Molecular Weight Reference
Phenyl (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate Benzodioxolyloxy group at 3-position, 4-fluorophenyl at 4-position Replaces sulfonamido with benzodioxolyloxy; lacks methyl group 449.48
(3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate Methoxycarbonyl at 3-position, hydroxymethyl at 4-position tert-butyl ester instead of phenyl; lacks sulfonamido ~387.42 (calculated)
(3,5-Dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate (Compound 1) Sulfamoylamino benzamide at 4-position Dichlorophenyl ester; carbamoyl vs. sulfonamido linker Not provided
Isopropyl 4-((1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)piperidine-1-carboxylate Pyrazolopyrimidine-sulfonyl group at 4-position Complex heterocyclic substituent; isopropyl ester 832714-46-2 (CAS)

Key Observations :

  • Sulfonamide vs. Carbamate/Carbamoyl : The sulfonamido group in the target compound may enhance hydrogen bonding and electrostatic interactions compared to carbamoyl or ester-linked analogs .
  • Aromatic Substituents : The 4-fluoro-2-methylphenyl group offers steric and electronic modulation distinct from benzodioxolyl (electron-rich) or dichlorophenyl (electron-deficient) groups .

Comparison with Analogs :

  • Yield : Analogs like tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate derivatives show yields ranging from 71% to 94% , suggesting the target compound’s synthesis may require optimization for sulfonamidation steps.
  • Purification : Flash chromatography with gradients of EtOAc/hexanes is common (e.g., ), but sulfonamide-containing compounds may require alternative solvents due to polarity .

Physicochemical Properties

  • Molecular Weight : Estimated at ~450–460 g/mol (based on ’s analog at 449.48 g/mol).
  • Lipophilicity: The 4-fluoro-2-methylphenylsulfonamido group increases lipophilicity compared to hydrophilic sulfamoylamino analogs (e.g., Compound 1 in ).
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility, but the phenyl carbamate may reduce it compared to tert-butyl esters ().

Biological Activity

Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound classified as a piperidine derivative, notable for its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H23FN2O4SC_{20}H_{23}FN_{2}O_{4}S, with a molecular weight of 406.5 g/mol. The compound features a piperidine ring substituted with a phenyl group that contains both a fluoro and a methyl group, linked through a sulfonamide moiety. This structure is significant as it suggests potential applications in pharmacology, particularly in drug development targeting various diseases.

PropertyValue
Molecular FormulaC20H23FN2O4S
Molecular Weight406.5 g/mol
CAS Number1234890-14-2

Synthesis

The synthesis of this compound typically involves several key steps that require careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like column chromatography are commonly employed for purification purposes.

This compound exhibits significant biological activity against various targets, including carbonic anhydrases and other metabolic enzymes. Compounds within this class are known for their potential therapeutic effects, including enzyme inhibition and receptor modulation .

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Antidiabetic Activity : Structural analogs have shown promise in managing blood glucose levels.
  • Anticancer Activity : Some studies highlight the compound’s potential to inhibit cancer cell growth while sparing healthy cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on NK(1) Receptor Antagonists : A related series of piperazine derivatives demonstrated potent NK(1) receptor antagonism, which may inform the pharmacological profile of this compound .
  • Cancer Cell Growth Inhibition : Research involving thalidomide derivatives indicated that certain compounds could inhibit tumor cell growth without affecting non-tumorigenic cells at specific concentrations, suggesting a selective action that may also apply to this compound .
  • Metabolic Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic uses .

Q & A

Q. Critical Factors :

  • Temperature control during sulfonamide coupling minimizes side reactions (e.g., hydrolysis).
  • Solvent polarity (e.g., DCM vs. THF) affects reaction kinetics and intermediate stability .
  • Yields range from 60–85%, depending on the purity of intermediates and stoichiometric ratios .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) to assess purity (>98% by area normalization) .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms sulfonamide NH (~10.2 ppm) and piperidine backbone signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 435.15) .

Q. Quality Control :

  • Monitor residual solvents (e.g., DCM) via GC-MS, adhering to ICH guidelines (<600 ppm) .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay models?

Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in CYP inhibition assays) arise from:

  • Assay Conditions : Differences in pH, temperature, or cofactor availability (e.g., NADPH for CYP450) .
  • Cell Line Variability : Use orthogonal assays (e.g., recombinant enzyme vs. hepatocyte models) to confirm target engagement .
  • Data Normalization : Apply statistical methods (e.g., Z-score standardization) to harmonize results from high-throughput screens .

Example : If GI absorption predictions conflict with in vivo data, validate using Caco-2 permeability assays and PAMPA .

Advanced: What strategies optimize the sulfonamide moiety for enhanced target binding while maintaining solubility?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve metabolic stability .
    • Modify the methyl group on the sulfonamide to balance lipophilicity (logP <3) and aqueous solubility (>50 µM) .
  • Co-solvency : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to prevent precipitation .
  • Prodrug Approaches : Esterify the carbamate group to enhance membrane permeability, with enzymatic cleavage in target tissues .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • Handling : Use nitrile gloves, fume hoods, and PPE. Avoid inhalation of fine powders .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does piperidine ring conformation influence pharmacological activity?

Answer:

  • Stereochemistry : The chair conformation of the piperidine ring affects binding to targets like σ receptors. Methyl substitution at C4 restricts ring flexibility, improving selectivity .
  • Bioisosteric Replacement : Replace piperidine with morpholine to assess hydrogen-bonding interactions in docking studies .
  • Crystallography : X-ray structures reveal axial vs. equatorial orientations of the sulfonamide group, correlating with potency in kinase inhibition assays .

Basic: What are the stability profiles under varying pH and temperature conditions?

Answer:

  • Aqueous Stability : Hydrolyzes at pH <3 (carbamate cleavage) or pH >10 (sulfonamide degradation). Use buffered solutions (pH 6–8) for long-term storage .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store below 25°C to prevent dimerization .
  • Light Sensitivity : Protect from UV exposure to avoid photolytic degradation of the fluorophenyl group .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify key residues (e.g., hydrophobic pockets for the methylsulfonyl group) .
  • ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., <5% brain uptake due to high polar surface area [TPSA >80 Ų]) .
  • Free-Energy Perturbation (FEP) : Optimize substituents on the phenyl ring to reduce CYP3A4 inhibition (ΔG < -5 kcal/mol) .

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